Octadecanoyl fluoride
Description
Octadecanoyl chloride (C₁₈H₃₅ClO), also known as stearoyl chloride, is a long-chain acyl chloride widely used in organic synthesis, particularly in the preparation of esters, amides, and surfactants. It is a colorless to yellowish liquid with a molecular weight of 302.92 g/mol and a CAS number of 112-76-5 . Instead, octadecanoyl chloride is extensively studied and serves as a critical intermediate in pharmaceuticals, agrochemicals, and chromatography applications .
Properties
IUPAC Name |
octadecanoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35FO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGHGPGLVYEVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625877 | |
| Record name | Octadecanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1511-79-1 | |
| Record name | Octadecanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecanoyl fluoride can be synthesized through several methods. One common approach involves the reaction of octadecanoic acid (stearic acid) with a fluorinating agent such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF). The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .
Another method involves the use of isopropenyl esters. For example, this compound can be prepared by treating octadecanoyl isopropenyl ester with gaseous anhydrous hydrogen fluoride .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These processes are designed to handle the hazardous nature of fluorinating agents and ensure high yields of the desired product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
Octadecanoyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form octadecanoic acid and hydrogen fluoride.
Reduction: This compound can be reduced to octadecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Octadecanoic Acid: Formed from hydrolysis.
Octadecanol: Formed from reduction.
Scientific Research Applications
Chemical Synthesis
Octadecanoyl fluoride serves as a valuable reagent in organic synthesis, particularly in the formation of amides and esters. Its utility arises from its ability to introduce the octadecanoyl group into various substrates, facilitating the development of complex molecules with specific functional properties.
Synthesis of Amides
- This compound can react with amines to form corresponding amides. This reaction is significant in the pharmaceutical industry for synthesizing bioactive compounds.
Formation of Esters
- The compound can also be used to synthesize esters via reaction with alcohols. This is particularly useful in the production of surfactants and emulsifiers.
Surfactant and Emulsifier Applications
Due to its long hydrophobic chain and polar fluorinated head, this compound is an effective surfactant. Its applications include:
- Emulsification : Used in food products and cosmetics to stabilize emulsions.
- Detergency : Acts as a cleaning agent in household products due to its surface-active properties.
Biomedical Applications
Recent studies have explored the potential of this compound in biomedical fields:
Drug Delivery Systems
- The compound can be incorporated into liposomes or nanoparticles for targeted drug delivery, enhancing the solubility and bioavailability of hydrophobic drugs.
Antimicrobial Activity
- Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties. This compound derivatives have been evaluated for their efficacy against various bacterial strains, showing promise as antimicrobial agents.
Material Science
In material science, this compound is utilized for modifying surfaces to impart hydrophobic characteristics:
- Coatings : It can be used to create water-repellent surfaces on textiles and other materials.
- Nanocomposites : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the unique structural properties imparted by fluorination, which enhances membrane permeability of bacterial cells.
Case Study 2: Drug Delivery Enhancement
Research involving this compound as part of a drug delivery system showed improved encapsulation efficiency for poorly soluble drugs compared to traditional carriers. This study emphasized the potential for developing more effective therapeutic formulations using this compound.
Data Tables
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Chemical Synthesis | Amide Formation | Useful for pharmaceuticals |
| Ester Synthesis | Important for surfactant production | |
| Surfactants | Emulsification in Food/Cosmetics | Stabilizes emulsions |
| Cleaning Agents | Acts as a detergent | |
| Biomedical | Drug Delivery Systems | Enhances solubility of hydrophobic drugs |
| Antimicrobial Activity | Effective against various bacterial strains | |
| Material Science | Surface Coatings | Creates hydrophobic surfaces |
| Nanocomposites | Improves mechanical properties |
Mechanism of Action
The mechanism of action of octadecanoyl fluoride is primarily based on its reactivity as an acyl fluoride. The fluorine atom in the molecule is highly electronegative, making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity allows this compound to participate in various nucleophilic substitution reactions, leading to the formation of a wide range of derivatives .
Comparison with Similar Compounds
Structural and Physical Properties
Acyl chlorides vary in chain length, saturation, and functional groups, which influence their reactivity and applications. Below is a comparison of octadecanoyl chloride with related compounds:
*Note: Fluorinated acyl halides like octanoyl fluoride exhibit distinct reactivity due to fluorine's electronegativity but are less common in biological systems compared to chlorides .
Reactivity and Functional Comparisons
- Chain Length Effects: Longer acyl chains (e.g., C18:0) exhibit lower solubility in polar solvents compared to shorter chains (C16:0 or C8:0). In acyl carrier protein (ACP) systems, octadecanoyl chains occupy larger binding pockets (~200 ų) and adopt extended conformations, unlike shorter chains like decanoyl (C10:0), which wrap around protein helices .
- Unsaturation: Unsaturated analogs (e.g., octadecenoyl) are more prevalent in biological membranes due to enhanced fluidity. For instance, P. marina phospholipids contain higher proportions of unsaturated octadecenoyl methyl esters compared to saturated octadecanoyl derivatives .
- Fluorinated vs. Chlorinated Acyl Halides: Fluorinated derivatives (e.g., octanoyl fluoride) are thermally stable but less nucleophilic than chlorides, limiting their use in standard esterification reactions .
Biological Activity
Octadecanoyl fluoride, also known as stearoyl fluoride, is an acyl fluoride derivative of stearic acid. It has garnered attention in various fields of research due to its unique biological activities and potential applications. This article will explore the biological activity of this compound, including its mechanisms of action, effects on microbial organisms, and implications for dental health.
This compound exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes. For instance, fluoride ions can inhibit glycolytic enzymes such as enolase in oral bacteria, which is crucial for their energy metabolism. This inhibition occurs through a quasi-irreversible binding mechanism that reduces glucose transport into bacterial cells .
- Antimicrobial Effects : The compound demonstrates significant antimicrobial properties, particularly against cariogenic bacteria such as Streptococcus mutans. Research indicates that this compound can disrupt bacterial metabolism and reduce acid production, which is essential for preventing dental caries .
- Mineralization Effects : this compound enhances the remineralization of dental enamel by promoting the formation of fluorapatite, which is more resistant to acidic environments than hydroxyapatite. This property is vital for maintaining dental health and preventing demineralization .
Biological Activity in Dental Health
The primary application of this compound is in dentistry, where it plays a crucial role in caries prevention:
- Anticaries Agent : this compound has been widely recognized as an effective anticaries agent. Its ability to inhibit the demineralization of enamel and promote remineralization makes it a valuable component in dental treatments .
- Topical Application : The efficacy of fluoride compounds like this compound is heavily reliant on their topical application in low concentrations. These low levels can effectively inhibit demineralization during acidic challenges by adhering to tooth surfaces and enhancing mineral saturation .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Inhibition of Bacterial Growth : A study demonstrated that this compound at concentrations as low as 0.1 mM could completely arrest glycolysis in S. mutans under acidic conditions. This finding underscores its potential as a therapeutic agent against dental caries .
- Fluoride's Role in Enamel Remineralization : Research indicates that when fluoride is present during the remineralization process, it significantly increases the resistance of enamel to future acid attacks. This effect is attributed to the incorporation of fluoride into the mineral structure of teeth .
- Toxicological Considerations : While this compound has beneficial effects at controlled doses, excessive exposure can lead to toxicity. The toxic dose causing symptoms varies, with acute poisoning occurring at doses around 1 mg/kg body weight . Understanding these limits is crucial for safe application in clinical settings.
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits glycolytic enzymes like enolase, affecting bacterial metabolism |
| Antimicrobial Action | Disrupts acid production in cariogenic bacteria |
| Remineralization Enhancement | Promotes formation of fluorapatite, enhancing enamel resistance to acids |
| Toxicity Concerns | Toxic effects observed at doses exceeding 1 mg/kg body weight; careful dosing required |
Q & A
Q. What are the established synthetic routes for producing high-purity octadecanoyl fluoride, and how can researchers validate product integrity?
this compound is typically synthesized via fluorination of stearic acid derivatives. A common method involves reacting stearic acid (C18:0) with fluorinating agents like cyanuric fluoride or sulfur tetrafluoride under anhydrous conditions. To ensure purity, researchers should:
- Monitor reaction progress using Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of carboxylic acid peaks (~1700 cm⁻¹) and emergence of acyl fluoride stretches (~1840 cm⁻¹) .
- Validate purity via 19F nuclear magnetic resonance (NMR) (expected δ: ~−50 to −60 ppm for acyl fluorides) and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .
- Compare results with commercially available octadecanoyl chloride (structurally analogous) for methodological consistency .
Q. How can researchers optimize reaction conditions for acyl fluoride stability in lipid synthesis?
Acyl fluorides are moisture-sensitive; stability is critical for downstream applications like ganglioside synthesis. Key strategies include:
- Conducting reactions under inert atmospheres (argon/nitrogen) with molecular sieves to scavenge trace water .
- Using aprotic solvents (e.g., dichloromethane, tetrahydrofuran) and low temperatures (0–4°C) to minimize hydrolysis .
- Quantifying degradation via kinetic studies (e.g., HPLC tracking of acyl fluoride decomposition rates under varying conditions) .
Advanced Research Questions
Q. What analytical approaches resolve contradictions in deuterated this compound behavior during isotopic labeling of sphingolipids?
Deuterated analogs (e.g., octadecanoyl(ω-CD3)-gangliosides) are used to study lipid metabolism. Discrepancies in labeling efficiency may arise due to:
- Isotope effects : Deuterium substitution alters reaction kinetics. Use time-resolved mass spectrometry to compare reaction rates between protiated and deuterated acyl fluorides .
- Stereochemical interference : Ensure fluorination does not disrupt the acyl chain’s spatial configuration. Validate via circular dichroism (CD) or X-ray crystallography .
- Statistical validation : Apply multivariate analysis to distinguish experimental noise from systemic errors (e.g., ANOVA for batch-to-batch variability) .
Q. How can researchers design experiments to evaluate this compound’s role in modulating membrane protein interactions?
Octadecanoyl-containing lipids influence membrane protein activity. Methodological considerations include:
- Liposome preparation : Incorporate this compound-derived lipids into model membranes. Use dynamic light scattering (DLS) to confirm bilayer integrity .
- Binding assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify protein-lipid affinity .
- Controlled variables : Test pH, ionic strength, and acyl chain length (C16 vs. C18) to isolate octadecanoyl-specific effects .
Q. What protocols mitigate fluoride release during long-term stability studies of this compound derivatives?
Fluoride ions can interfere with biological assays. Mitigation strategies involve:
- Ion-selective electrode (ISE) monitoring : Track free fluoride levels in storage buffers .
- Chelation : Add magnesium or aluminum salts to precipitate fluoride ions, validated via ICP-MS .
- Accelerated aging studies : Use elevated temperatures (40–60°C) to model degradation pathways and refine storage conditions .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in acyl fluoride reactivity across published studies?
Contradictions may stem from solvent purity, reagent grades, or analytical thresholds. Steps include:
- Reproducibility checks : Replicate key experiments using vendor-certified reagents (e.g., ≥99.9% purity solvents) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., turnover numbers, half-lives) .
- Error source mapping : Apply root-cause analysis (e.g., fishbone diagrams) to identify procedural outliers .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity assays?
For cell-based studies:
- Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values .
- Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests .
- Correct for multiple comparisons (e.g., Bonferroni adjustment) in high-throughput screens .
Tables for Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
